molecular formula (CH3)2NCH2CH2CN B047339 3-(Dimethylamino)propanenitrile CAS No. 1738-25-6

3-(Dimethylamino)propanenitrile

Cat. No. B047339
CAS RN: 1738-25-6
M. Wt: 98.15 g/mol
InChI Key: MTPJEFOSTIKRSS-UHFFFAOYSA-N
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Patent
US04052553

Procedure details

The aforesaid British patent specification No. 957,797 also describes (Example 14) the reaction of veratraldehyde with β-dimethylaminopropionitrile in the presence of sodium in ethanol to give a mixture of β-dimethylaminoveratralnitrile (III) and β-ethoxyveratralnitrile (IV) in a 32% yield. ##STR4## It is stated in the Example that this mixture was subsequently cyclised with guanidine to give 2,4-diamino-5-(3',4'-dimethoxybenzyl)-pyrimidine. It is to be noted that both the compounds (III) and (IV) above are `benzal` derivatives.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
β-dimethylaminoveratralnitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
β-ethoxyveratralnitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]1[CH:11]=[CH:10][C:7]([O:8][CH3:9])=[C:4]([O:5][CH3:6])[CH:3]=1.C[N:14](C)[CH2:15][CH2:16][C:17]#N.[Na].[NH2:21][C:22]([NH2:24])=[NH:23]>C(O)C>[NH2:23][C:22]1[N:24]=[C:15]([NH2:14])[C:16]([CH2:1][C:2]2[CH:11]=[CH:10][C:7]([O:8][CH3:9])=[C:4]([O:5][CH3:6])[CH:3]=2)=[CH:17][N:21]=1 |^1:19|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC(OC)=C(OC)C=C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(CCC#N)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
β-dimethylaminoveratralnitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
β-ethoxyveratralnitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=N)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=C(C(=N1)N)CC1=CC(=C(C=C1)OC)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 32%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.